molecular formula C10H9N3O4S B2828659 3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole CAS No. 944780-39-6

3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole

Cat. No. B2828659
CAS RN: 944780-39-6
M. Wt: 267.26
InChI Key: ZRIJIOFOBYGCNX-UHFFFAOYSA-N
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Description

“3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole” is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a sulfonyl group (-SO2-), a nitro group (-NO2), and a methyl group (-CH3). Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole” would be characterized by the presence of a pyrazole ring, a sulfonyl group, a nitro group, and a methyl group. Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Chemical Reactions Analysis

The chemical reactivity of “3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole” would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole” would be influenced by its molecular structure and the functional groups present. For instance, the presence of a nitro group could make the compound more polar .

Safety and Hazards

The safety and hazards of “3-Methyl-1-(3-nitrophenyl)sulfonylpyrazole” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

properties

IUPAC Name

3-methyl-1-(3-nitrophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-8-5-6-12(11-8)18(16,17)10-4-2-3-9(7-10)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIJIOFOBYGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazole

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